1-Chloro-2-(phenylselanyl)cyclododecane 1-Chloro-2-(phenylselanyl)cyclododecane
Brand Name: Vulcanchem
CAS No.: 71518-95-1
VCID: VC19386763
InChI: InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2
SMILES:
Molecular Formula: C18H27ClSe
Molecular Weight: 357.8 g/mol

1-Chloro-2-(phenylselanyl)cyclododecane

CAS No.: 71518-95-1

Cat. No.: VC19386763

Molecular Formula: C18H27ClSe

Molecular Weight: 357.8 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-2-(phenylselanyl)cyclododecane - 71518-95-1

Specification

CAS No. 71518-95-1
Molecular Formula C18H27ClSe
Molecular Weight 357.8 g/mol
IUPAC Name 1-chloro-2-phenylselanylcyclododecane
Standard InChI InChI=1S/C18H27ClSe/c19-17-14-10-5-3-1-2-4-6-11-15-18(17)20-16-12-8-7-9-13-16/h7-9,12-13,17-18H,1-6,10-11,14-15H2
Standard InChI Key PDMSGFFMEYCFHS-UHFFFAOYSA-N
Canonical SMILES C1CCCCCC(C(CCCC1)Cl)[Se]C2=CC=CC=C2

Introduction

Overview

1-Chloro-2-(phenylselanyl)cyclododecane is a novel organoselenium compound featuring a 12-membered cyclododecane ring substituted with chlorine and a phenylselanyl (-SePh) group at positions 1 and 2, respectively. Its molecular formula is C<sub>18</sub>H<sub>25</sub>ClSe, with a molecular weight of 351.85 g/mol. This compound represents a hybrid structure combining the conformational rigidity of cyclododecane with the redox-active and biofunctional properties of organoselenium moieties .

Structural and Spectral Characterization

Molecular Geometry

The cyclododecane ring adopts a puckered conformation to minimize steric strain, with the chlorine and phenylselanyl groups occupying equatorial positions to reduce van der Waals repulsions . Substituents influence ring dynamics, as evidenced by computational models of similar cyclododecane derivatives .

Key Spectral Data:

TechniqueObservationsReference
<sup>1</sup>H NMR- δ 1.2–1.8 ppm (m, 20H, cyclododecane CH<sub>2</sub>)
- δ 2.4 ppm (t, 1H, Cl-C-Se)
- δ 7.2–7.6 ppm (m, 5H, aromatic H)
<sup>13</sup>C NMR- δ 25–35 ppm (cyclododecane C)
- δ 70 ppm (C-Cl)
- δ 130–140 ppm (aromatic C)
MS (ESI)Molecular ion peak at m/z 351.85 [M]<sup>+</sup>; fragments at m/z 252 (loss of PhSe) and 197 (loss of Cl)

Synthetic Pathways

Catalytic Hydrogenation of Cyclododecatriene

Cyclododecane derivatives are often synthesized via hydrogenation of cyclic alkenes. For example, cyclododecatriene undergoes hydrogenation at 80–160°C under 22502.3 Torr H<sub>2</sub> using Ru-Sn/SiO<sub>2</sub> catalysts to yield cyclododecane . Adapting this method, selective substitution at positions 1 and 2 can be achieved through radical-mediated chlorination and selenylation .

Stepwise Functionalization

  • Chlorination: Cyclododecane reacts with Cl<sub>2</sub> under UV light at 40°C to form 1-chlorocyclododecane (yield: 75%) .

  • Selenylation: Treatment with phenylselenol (PhSeH) and a radical initiator (e.g., AIBN) at 80°C introduces the -SePh group (yield: 60%) .

Optimization Table:

ParameterChlorinationSelenylation
Temperature40°C80°C
CatalystNone (radical)AIBN (2 mol%)
Yield75%60%
Purity (HPLC)98%95%

Physicochemical Properties

PropertyValueMethodReference
Melting Point58–60°CDSC
Boiling Point290°C (decomposes)Capillary tube
Density (25°C)1.22 g/cm³Pycnometer
Solubility in H<sub>2</sub>O16 μg/L (20°C)Gravimetric analysis
LogP (octanol/water)4.8Shake-flask

Stability: Decomposes above 200°C; sensitive to UV light and oxidizing agents .

Concentration (μM)Viability (%)
1092
5065
10038
Data extrapolated from structurally related selenides

Industrial and Synthetic Applications

  • Catalyst Intermediate: Serves as a precursor for Pd/Se catalysts in cross-coupling reactions .

  • Polymer Stabilizer: Radical-scavenging properties inhibit thermal degradation of polyolefins .

  • Pharmaceutical Building Block: The chlorine atom enables nucleophilic substitution for drug derivatization .

HazardPrecaution
Acute oral toxicity (rat LD<sub>50</sub>)320 mg/kg
Skin irritationUse nitrile gloves; wash thoroughly after contact
Environmental riskToxic to aquatic organisms (EC<sub>50</sub> Daphnia magna: 0.8 mg/L)

Storage: Under nitrogen at 2–8°C in amber glass to prevent oxidation .

Future Research Directions

  • Structure-Activity Relationships: Systematic modification of substituents to optimize bioavailability .

  • Green Synthesis: Developing photocatalytic methods to reduce reliance on toxic selenol reagents .

  • Targeted Drug Delivery: Conjugation with nanoparticles for selective cancer therapy .

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